3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid

Overview

Description

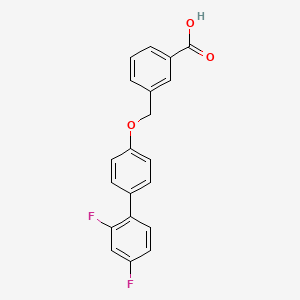

3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid is a fluorinated biphenyl-substituted benzoic acid derivative. Its structure comprises a benzoic acid core linked via an oxymethyl group to a biphenyl moiety with fluorine atoms at the 2' and 4' positions of the distal phenyl ring.

Biological Activity

3-(2',4'-Difluoro-biphenyl-4-yloxymethyl)-benzoic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a biphenyl group that includes two fluorine atoms. The structural formula can be represented as follows:

- Molecular Formula : C16H14F2O3

- Molecular Weight : 292.28 g/mol

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic applications. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzoic acid derivatives, including this compound. The mechanism of action often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 50 µg/mL | |

| This compound | S. aureus | 25 µg/mL |

Note: MIC values indicate the lowest concentration that inhibits visible growth.

Anti-inflammatory Properties

In vitro studies have demonstrated that benzoic acid derivatives can modulate inflammatory pathways. The compound may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation.

Case Study: Inhibition of TNF-alpha Production

A study conducted on macrophage cell lines showed that treatment with this compound led to a significant reduction in TNF-alpha production, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Membrane Disruption : It can affect bacterial cell membranes, leading to cell lysis.

- Cytokine Modulation : The compound has been shown to modulate cytokine production, impacting inflammation and immune responses.

Toxicity and Safety Profile

While exploring the biological activity, it is essential to consider the toxicity profile. Preliminary toxicity assessments indicate that the compound exhibits low toxicity at therapeutic doses, but further studies are necessary to establish a comprehensive safety profile.

Table 2: Toxicity Data Summary

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-(2',4'-difluoro-biphenyl-4-yloxymethyl)-benzoic acid, and how do substituent positions influence reaction yields?

- Methodological Answer : The compound can be synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the biphenyl moiety, followed by etherification using a benzyl bromide intermediate. Substituent positions (e.g., fluorine at 2' and 4') impact steric hindrance and electronic effects, which alter reaction kinetics. For example, electron-withdrawing fluorine groups may reduce nucleophilicity in SN2 reactions, requiring optimized catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. What analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 reverse-phase column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm UV detection to assess purity (>98% by area normalization) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns. For example, aromatic protons near fluorine substituents show characteristic splitting (e.g., doublets of doublets) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M-H]⁻ at m/z calculated for C₂₀H₁₃F₂O₃⁻) .

Q. How can solubility challenges in aqueous buffers be addressed during biological assays?

- Methodological Answer : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS (pH 7.4) or cell culture media. For poor solubility, use co-solvents like ethanol or cyclodextrin-based solubilization agents. Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity in derivatives of this compound?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the benzoic acid or biphenyl moiety to modulate lipophilicity (logP) and hydrogen-bonding capacity.

- Biological Testing : Use agar diffusion assays (Staphylococcus aureus, E. coli) and MIC (minimum inhibitory concentration) determinations. Correlate activity with computational docking studies (e.g., binding to bacterial enoyl-ACP reductase) .

Q. How can contradictions in spectral data (e.g., overlapping NMR signals) during structure elucidation be resolved?

- Methodological Answer :

- 2D NMR : Employ HSQC and HMBC to assign ambiguous protons/carbons. For example, HMBC correlations between the methylene (-CH₂O-) group and adjacent aromatic carbons confirm ether linkage .

- Isotopic Labeling : Use deuterated analogs (e.g., ³H or ¹³C-labeled intermediates) to simplify splitting patterns .

Q. What experimental designs are optimal for assessing stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV/MS.

- Oxidative Stress : Expose to H₂O₂ (0.1–1 mM) or liver microsomes (CYP450 enzymes) to simulate metabolic pathways. Identify degradation products using LC-QTOF .

Q. How can microbial degradation pathways of this compound be studied in environmental samples?

- Methodological Answer :

- Enrichment Cultures : Isolate soil or wastewater microbes in minimal media with the compound as the sole carbon source.

- Metabolite Profiling : Use GC-MS or LC-HRMS to identify intermediates (e.g., hydroxylated or defluorinated products).

- Enzyme Assays : Test cell lysates for dioxygenase or dehalogenase activity using spectrophotometric methods (e.g., NADH consumption at 340 nm) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

(i) 4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

- Structure : Features a pyrazole ring substituted with a 2,4-difluorophenyl group and a formyl group, attached to a benzoic acid core.

- Key Differences : Replaces the biphenyl-oxymethyl group with a pyrazole ring.

- Activity : Demonstrates potent antimicrobial activity against drug-resistant bacteria, attributed to the synergistic effects of fluorine and the formyl group .

(ii) 3,5-Difluorobenzoic Acid

- Structure : Simpler derivative with fluorine at the 3 and 5 positions of the benzoic acid ring.

- Key Differences : Lacks the biphenyl-oxymethyl extension.

- Properties : Used as a precursor in synthesizing complex fluorinated compounds. Molecular weight: 158.10 g/mol .

(iii) 4-(3-Chloro-4-fluorophenyl)benzoic Acid

- Structure : Combines chloro and fluoro substituents on the distal phenyl ring.

- Key Differences : Substitutes one fluorine with chlorine, altering electronic properties.

- Molecular Weight : 250.65 g/mol .

(iv) 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic Acid

- Structure : Contains an iodo-substituted aniline group and multiple fluorines on the benzoic acid ring.

- Applications : Used as an intermediate in pharmaceuticals targeting aromatic receptor interactions .

Functional Analogues with Bioactive Substituents

(i) N-(2-amino-4-fluorophenyl)-4-(N-((E)-3-(pyridin-3-yl)acrylamido)methyl)benzamide (Chidamide)

- Structure : A benzamide derivative with fluorophenyl and pyridinyl acrylamide groups.

- Key Differences : Replaces the oxymethyl-biphenyl system with an acrylamide linker.

- Activity : Histone deacetylase inhibitor with anticancer properties .

(ii) 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

- Structure : Similar to compound (i) in Section 2.1 but with a 3-fluorophenyl group.

- Activity : Exhibits broad-spectrum antibacterial activity, suggesting fluorine positioning impacts target specificity .

Physicochemical and Pharmacokinetic Comparisons

Properties

IUPAC Name |

3-[[4-(2,4-difluorophenyl)phenoxy]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2O3/c21-16-6-9-18(19(22)11-16)14-4-7-17(8-5-14)25-12-13-2-1-3-15(10-13)20(23)24/h1-11H,12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQHPABUHONHSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.